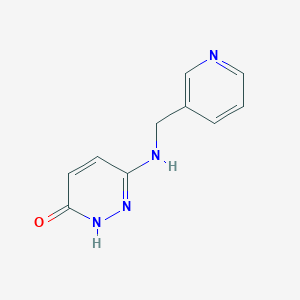

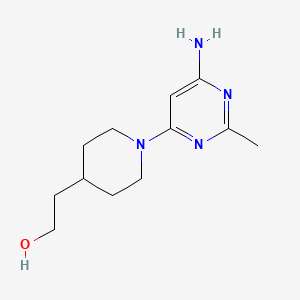

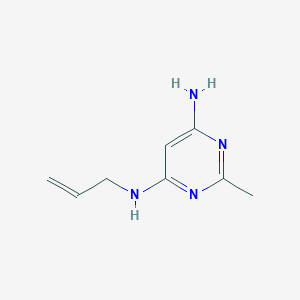

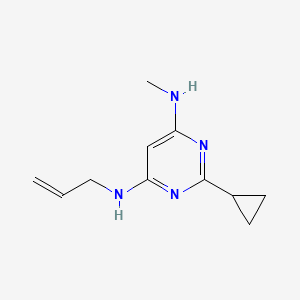

benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Descripción general

Descripción

Benzyl carbamate compounds are generally viewed as the ester of carbamic acid and a benzyl alcohol . They are typically used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl group is removable with Lewis acids .

Chemical Reactions Analysis

Benzyl carbamates can undergo various reactions. For example, they can participate in free radical bromination, nucleophilic substitution, and oxidation . The specific reactions that “benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate” can undergo would depend on the specific groups present in the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For benzyl carbamate, it is a white solid that is soluble in organic solvents and moderately soluble in water . The properties of “this compound” would depend on the specific groups present in the molecule.Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization : Research has focused on synthesizing and characterizing triazole derivatives, including those similar to the specified compound, to explore their chemical properties and potential applications. For instance, studies on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives have revealed insights into π-hole tetrel bonding interactions, which are crucial for understanding the nucleophilic/electrophilic nature of compounds and their potential applications in materials science and molecular engineering (Ahmed et al., 2020).

Anticancer Research : Certain carbamate derivatives of triazolyl compounds have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines. Some compounds have shown promising results, outperforming standard anticancer drugs in specific assays. This highlights the potential of triazole derivatives, including those structurally related to the specified compound, in the development of new anticancer therapies (Liu et al., 2013).

Antimicrobial Activity : Novel triazole derivatives have been synthesized and assessed for their antimicrobial properties. These compounds, including ones similar to benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate, exhibit moderate to significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Rajasekaran et al., 2006).

Corrosion Inhibition : Research into the application of triazole derivatives in corrosion inhibition has demonstrated that these compounds can effectively protect metals against corrosion in specific environments. This indicates the potential of this compound derivatives in materials science and engineering, particularly in the development of new corrosion inhibitors (Insani et al., 2015).

Drug Development : The structural motif of triazoles, including derivatives of the specified compound, plays a significant role in pharmaceutical development. Triazole rings are core components in several clinical drugs due to their ability to engage in hydrogen bonding, enhance solubility, and confer stability. This highlights the relevance of triazole derivatives in medicinal chemistry for the development of new therapeutics (Prasad et al., 2021).

Mecanismo De Acción

Target of Action

Carbamates are generally known to interact with enzymes such as acetylcholinesterase .

Mode of Action

Carbamates typically work by inhibiting the action of enzymes, leading to an accumulation of neurotransmitters at nerve endings .

Biochemical Pathways

Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine .

Pharmacokinetics

Carbamates are generally well absorbed and widely distributed in the body .

Result of Action

The inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of muscarinic and nicotinic receptors, resulting in various physiological effects .

Propiedades

IUPAC Name |

benzyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c18-9-12-8-17(16-15-12)7-6-14-13(19)20-10-11-4-2-1-3-5-11/h1-5,8,18H,6-7,9-10H2,(H,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTCRIXOKNGTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.